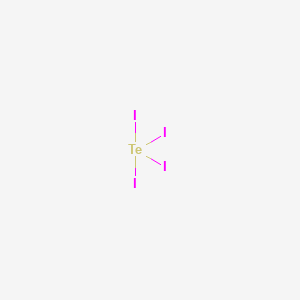

Tellurium tetraiodide

Descripción

Significance and Research Context within Inorganic Chemistry

Tellurium tetraiodide is a notable compound in inorganic chemistry due to its unique structural and chemical properties. wikipedia.org Unlike the tetrameric structures of tellurium tetrachloride (TeCl₄) and tellurium tetrabromide (TeBr₄), this compound possesses a distinct tetrameric structure where the tellurium atoms are octahedrally coordinated, and the octahedra share edges. wikipedia.org This structural variance among the tellurium tetrahalides provides a rich area for comparative studies in structural chemistry.

The compound is also of interest for its conductivity. When molten, this compound dissociates into TeI₃⁺ and I⁻ ions, rendering it a conductor. wikipedia.org Furthermore, in donor solvents like acetonitrile (B52724), it forms ionic complexes, which also make the solution conductive. wikipedia.org The study of such ionic species contributes to the broader understanding of non-aqueous solvent chemistry and the behavior of electrolytes.

Recent research has also explored the incorporation of tellurium halides into chiral organic-inorganic hybrid materials. acs.orgnih.gov These studies aim to develop new materials with tunable photophysical properties, such as second-harmonic generation (SHG) and photoluminescence. acs.orgnih.gov The introduction of chiral organic cations can induce the tellurium halide to crystallize in a chiral space group, leading to materials with promising applications in optics and electronics. acs.orgnih.gov

Historical Overview of this compound Studies

The study of tellurium and its compounds dates back to the late 18th century. Tellurium was discovered in 1782 by Franz-Joseph Müller von Reichenstein and was later named by Martin Heinrich Klaproth. csic.es Early investigations into tellurium compounds naturally included its reactions with halogens.

This compound can be prepared through several methods, including the direct reaction of elemental tellurium with iodine. wikipedia.org Depending on the reaction conditions, this can also yield tellurium diiodide (TeI₂) and tellurium monoiodide (TeI). wikipedia.org Another preparative route involves the reaction of telluric acid with hydrogen iodide. wikipedia.org

Over the years, the structural characterization of this compound has been a key area of research. It is now known that five modifications of this compound exist, all composed of tetrameric molecules. wikipedia.org The δ form is the most thermodynamically stable. wikipedia.org These detailed structural studies have been made possible by advancements in techniques such as X-ray crystallography.

General Interest in Group 16 Tetrahalides

The Group 16 elements, also known as the chalcogens, include oxygen, sulfur, selenium, tellurium, and the radioactive element polonium. bhu.ac.inuobabylon.edu.iq This group exhibits a clear trend of increasing metallic character down the group. bhu.ac.inegyankosh.ac.in The tetrahalides of these elements, with the general formula MX₄ (where M is a Group 16 element and X is a halogen), are a subject of significant interest.

The structures of these tetrahalides vary. For instance, in the gas phase, selenium tetrafluoride (SeF₄) and tellurium tetrafluoride (TeF₄) have discrete molecular structures. almerja.com However, in the solid state, TeF₄ forms a polymeric structure through fluorine bridges, indicating significant intermolecular interactions. almerja.com In contrast, tellurium tetrachloride exists as a tetramer with a cubane-like structure. researchgate.net These structural differences highlight the diverse bonding capabilities of the Group 16 elements.

The reactivity of the tetrahalides also varies. For example, SF₄ is a gas, SeF₄ is a liquid, and TeF₄ is a solid at room temperature. uobabylon.edu.iq All tetrahalides are known to react with a wide range of Lewis bases, which can sometimes lead to reduction of the chalcogen, particularly with the heavier halogens. scispace.com The study of these reactions provides insight into the Lewis acidity and redox properties of the Group 16 tetrahalides.

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | TeI₄ | wikipedia.org |

| Molar Mass | 635.218 g/mol | wikipedia.org |

| Appearance | Black crystals, Iron-gray solid | wikipedia.orgnih.gov |

| Density | 5.05 g/cm³ (solid) | wikipedia.org |

| Melting Point | 280 °C (536 °F; 553 K) | wikipedia.org |

| Crystal Structure | Orthorhombic | wikipedia.org |

| Solubility | Decomposes slowly in cold water and quickly in warm water to form tellurium dioxide and hydrogen iodide. Soluble in hydriodic acid. Slightly soluble in acetone. | wikipedia.org |

Propiedades

InChI |

InChI=1S/I4Te/c1-5(2,3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOKHDCPVWVFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Te](I)(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TeI4, I4Te | |

| Record name | tellurium(IV) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium(IV)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Tellurium tetraiodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium_tetraiodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064877 | |

| Record name | Tellurium iodide (TeI4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gunmetal-gray solid; [Merck Index] Black crystals with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | Tellurium tetraiodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7790-48-9 | |

| Record name | Tellurium iodide (TeI4), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurium tetraiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium iodide (TeI4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tellurium iodide (TeI4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tellurium tetraiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELLURIUM TETRAIODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB48I033V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Tellurium Tetraiodide

Direct Elemental Combination Methods

The most fundamental and widely employed route for the synthesis of tellurium tetraiodide involves the direct reaction between elemental tellurium and iodine. wikipedia.org This method is based on the stoichiometry Te + 2I₂ → TeI₄. wikipedia.org The reaction is typically performed using high-purity tellurium powder or chunks and crystalline iodine to ensure a high-quality final product.

In a typical controlled solid-state synthesis, precisely weighed stoichiometric amounts of tellurium and iodine are combined. The control of reaction conditions is crucial, as variations can lead to the formation of other tellurium iodides, such as tellurium diiodide (TeI₂) or tellurium monoiodide (TeI). wikipedia.org The reactants are usually sealed in a reaction vessel, often a quartz ampoule, to contain the volatile iodine and prevent oxidation. The mixture is then heated to initiate the reaction, which can be exothermic. Gradual heating helps to manage the reaction rate and promote the complete formation of the desired tetraiodide product.

To achieve high purity and yield, the direct combination of elements is preferably conducted under vacuum. This technique minimizes the presence of atmospheric contaminants, such as water and oxygen, which could lead to side reactions or impurities in the final product.

The optimization of reaction parameters is key to a successful synthesis. The elemental precursors are sealed in a quartz tube under a high vacuum. The tube is then placed in a furnace and heated gradually. A temperature gradient is often employed, with the temperature slowly raised to just above the melting point of iodine to allow for vapor phase transport and reaction with the solid tellurium. The reaction is typically held at a temperature below the melting point of this compound (280 °C) for an extended period to ensure the reaction goes to completion. wikipedia.org Slow cooling of the ampoule allows for the formation of a crystalline product.

Table 1: Optimized Parameters for Vacuum Solid-State Synthesis of TeI₄ This table presents typical, generalized parameters for this synthetic method.

| Parameter | Condition/Value | Purpose |

|---|---|---|

| Reactants | High-purity Tellurium (Te) and Iodine (I₂) | Ensures high purity of the final product. |

| Stoichiometry | 1 (Te) : 2 (I₂) molar ratio | Favors the formation of TeI₄ over other tellurium iodides. |

| Atmosphere | High Vacuum (<10⁻⁴ Torr) | Prevents oxidation and contamination from atmospheric gases. |

| Reaction Vessel | Sealed Quartz Ampoule | Contains volatile iodine and withstands reaction temperatures. |

| Heating Profile | Gradual heating to 250-270 °C | Controls the exothermic reaction and ensures complete conversion. |

| Reaction Duration | 24 - 72 hours | Allows the reaction to proceed to completion for high yield. |

| Cooling | Slow, controlled cooling to room temperature | Promotes the crystallization of the product. |

Protocols designed for high purity and yield emphasize the quality of the starting materials and the rigorous exclusion of contaminants. This includes using elements with purities of 99.99% or higher. Before sealing the reaction ampoule, a "bake-out" procedure under vacuum is often performed to drive off any adsorbed moisture from the vessel walls and the reactants. Post-synthesis, purification can be achieved through techniques such as sublimation under a vacuum, which separates the more volatile TeI₄ from any less volatile impurities, including unreacted tellurium. Careful control over the stoichiometric ratio is paramount to avoid an excess of either reactant in the final product.

Vacuum Solid-State Reaction Techniques

Solution-Based Synthetic Approaches

While solid-state reactions are common, solution-based methods offer alternative pathways for synthesizing tellurium compounds, often at lower temperatures and allowing for different product morphologies.

Hydrothermal synthesis is a solution-based technique that utilizes high temperatures and pressures in an aqueous solvent to dissolve and recrystallize materials that are otherwise insoluble at ambient conditions. This method is widely used for the growth of high-quality single crystals of various inorganic compounds, including some metal tellurides. rsc.orgresearchgate.net

However, the application of hydrothermal methods specifically for the synthesis of this compound single crystals is not well-documented in scientific literature. While hydrothermal routes have been successfully employed to create single-crystalline elemental tellurium nanostructures (such as nanobelts and nanotubes) and complex tellurium oxycompounds, similar protocols for TeI₄ are not commonly reported. rsc.orgresearchgate.netias.ac.in The high reactivity of TeI₄ with water, in which it decomposes to form tellurium dioxide and hydrogen iodide, presents a significant challenge for conventional aqueous hydrothermal synthesis. wikipedia.org

Table 2: General Parameters for Hydrothermal Synthesis of Tellurium-Based Nanostructures This table is for illustrative purposes of the general method for other tellurium compounds and does not represent a known synthesis for TeI₄.

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Precursor | A tellurium-containing compound (e.g., TeO₂, NaHTe) | Source of tellurium for crystal growth. |

| Solvent | Water, Ethanol, or other polar solvents | Medium for dissolution and recrystallization. |

| Additives | Reducing agents, surfactants (e.g., PVA, PVP) | Control of oxidation state and crystal morphology/size. |

| Reaction Vessel | Teflon-lined stainless steel autoclave | Withstands high temperature and pressure. |

| Temperature | 150 - 220 °C | Increases solubility and drives the reaction. |

| Pressure | Autogenous (self-generated) | Maintains the solvent in a liquid or supercritical state. |

| Duration | 10 - 48 hours | Allows for crystal nucleation and growth. |

Reactions with Organic Iodides (e.g., Iodomethane)

This compound can be synthesized through the reaction of elemental tellurium with an organic iodide, such as iodomethane (B122720) (CH₃I). wikipedia.org This method provides a direct route to the formation of the tetraiodide compound from the elemental state. The reaction involves the oxidative addition of iodomethane to tellurium, leading to the formation of tellurium(IV) iodide.

Synthesis from Telluric Acid with Hydrogen Iodide

Another established method for the preparation of this compound involves the reaction of telluric acid (Te(OH)₆) with hydrogen iodide (HI). wikipedia.org In this aqueous reaction, the hexavalent tellurium in telluric acid is reduced and iodinated by hydrogen iodide to form this compound. wikipedia.orgwikipedia.org This process also results in the formation of elemental iodine and water as byproducts. wikipedia.org

The balanced chemical equation for this reaction is: Te(OH)₆ + 6 HI → TeI₄ + I₂ + 6 H₂O wikipedia.org

Preparation of Specific Polymorphs and Modifications

This compound is known to exist in several polymorphic forms, all of which are composed of tetrameric molecules. wikipedia.org The synthesis of specific polymorphs requires controlled conditions, and their interconversion can be induced by thermal treatment. researchgate.net

Synthesis of Novel Modifications (e.g., ζ-TeI₄)

A novel modification of this compound, designated as ζ-TeI₄, was discovered during an attempt to reproduce a synthesis for tungsten tetraiodide (WI₄) from tungsten ditelluride (WTe₂) and iodine. acs.org The crystal structure of ζ-TeI₄ was identified from single-crystal data and found to be isotypic with the structure previously proposed for WI₄. acs.org

The synthesis of ζ-TeI₄ highlights the complex reactivity within the tellurium-iodine system and the potential for discovering new phases under specific experimental conditions. acs.org The crystal structure of the ζ-TeI₄ polymorph contains isolated tetrameric Te₄I₁₆ molecules, where each tellurium atom is octahedrally coordinated by six iodine atoms. acs.org

Controlled Phase Formation and Interconversion Conditions

Research has identified at least five different polymorphic modifications of TeI₄, designated α, β, γ, δ, and ε. researchgate.net These polymorphs can be grown simultaneously from solutions of TeI₄ and concentrated hydroiodic acid in methanol (B129727) by evaporating the solvent at room temperature. researchgate.net Under standard conditions, the δ-TeI₄ form is the most thermodynamically stable. wikipedia.orgresearchgate.net

The other forms (α, β, γ, and ε) are metastable and can be transformed into the stable δ-phase through heating. researchgate.net These phase transformations occur through discrete intermediate stages, revealing a sequence of increasing metastability: γ → β → α → ε → δ. researchgate.net The crystal structures of the β, γ, and δ forms all contain discrete tetrameric molecules, arising from the ordered distribution of tellurium atoms in the octahedral holes of nearly close-packed iodine layers. researchgate.net In contrast, the ε-TeI₄ modification features a nearly cubic close packing of iodine atoms, leading to tetrameric molecules in a cubane-like arrangement, similar to that observed in tellurium tetrachloride (TeCl₄) and tellurium tetrabromide (TeBr₄). researchgate.net

The formation of the ζ-TeI₄ phase is also subject to specific conditions, and a phase transition from the stable δ-TeI₄ to ζ-TeI₄ has been reported. acs.org The ability to control the formation of these different polymorphs is crucial for studying their distinct physical and chemical properties.

Table 1: Crystallographic Data for this compound Polymorphs researchgate.net

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å, °) |

| α-TeI₄ | Trigonal | P3̄m1 | a = 4.228, c = 6.684 |

| β-TeI₄ | Orthorhombic | Pn2₁m | a = 6.888, b = 14.539, c = 16.753 |

| γ-TeI₄ | Monoclinic | P2₁/c | a = 11.199, b = 13.599, c = 22.158, β = 98.10 |

| ε-TeI₄ | Tetragonal | I4₁/amd | a = 16.875, c = 11.829 |

| ζ-TeI₄ | Triclinic | P1 | Data not specified in source acs.org |

Structural Elucidation and Polymorphism of Tellurium Tetraiodide

Fundamental Molecular and Crystal Structures

In the solid state, tellurium tetraiodide does not exist as a simple monomeric molecule but rather as a larger, aggregated species. wikipedia.org This aggregation is a key feature of its chemistry and influences its physical and chemical properties.

Tetrameric Molecular Architecture (Te₄I₁₆)

The fundamental building block of most solid-state forms of this compound is the tetrameric molecule, with the formula Te₄I₁₆. wikipedia.orgacs.orgshef.ac.uk This structure is distinct from the tetrameric arrangements observed for other tellurium tetrahalides like TeCl₄ and TeBr₄. wikipedia.orgfuncmater.com The Te₄I₁₆ molecule can be described as a cluster of four tellurium atoms and sixteen iodine atoms. shef.ac.uk This tetrameric nature is a defining characteristic of its solid-state structure. acs.orgresearchgate.netresearchgate.net

Intermolecular Interactions and Solid-State Packing

The packing of the Te₄I₁₆ molecules in the solid state is governed by intermolecular forces. These forces dictate how the individual tetramers arrange themselves to form the crystalline lattice. The packing efficiency and the nature of the intermolecular contacts are important for understanding the stability and physical properties of the different polymorphic forms. nih.gov The arrangement of these tetrameric units within the crystal gives rise to the different polymorphs observed for TeI₄.

Polymorphic Modifications of this compound

This compound is known to exhibit significant polymorphism, with at least six distinct crystalline forms identified to date. wikipedia.orgacs.org These polymorphs, designated as α, β, γ, δ, ε, and ζ-TeI₄, each possess unique crystal structures, although they are all based on the fundamental Te₄I₁₆ tetrameric unit. wikipedia.orgacs.orgresearchgate.net The δ form is recognized as the most thermodynamically stable under normal conditions. wikipedia.org

Characterization of Known Polymorphs (α, β, γ, δ, ε, ζ-TeI₄)

The various polymorphs of TeI₄ have been characterized primarily through single-crystal X-ray diffraction, which has provided detailed information about their crystal systems, space groups, and unit cell dimensions. acs.orgresearchgate.net

α-TeI₄ : This polymorph has a trigonal crystal structure. researchgate.netresearchgate.net It is considered an isotype of the 2H-CdI₂ structure, with a random distribution of tellurium atoms over the cadmium positions. researchgate.netlookchem.com

β-TeI₄ : This form crystallizes in the orthorhombic system. researchgate.netresearchgate.net

γ-TeI₄ : This polymorph has a monoclinic crystal structure. researchgate.net

δ-TeI₄ : The most stable form, δ-TeI₄, also crystallizes in the orthorhombic system. researchgate.net

ε-TeI₄ : This polymorph is tetragonal and features a nearly cubic close packing of iodine atoms. researchgate.net The arrangement of tellurium atoms within the octahedral holes leads to tetrameric molecules with a cubane-like structure, similar to that seen in TeCl₄ and TeBr₄. researchgate.net

ζ-TeI₄ : The ζ-polymorph was discovered more recently and has a triclinic crystal structure. acs.orgresearchgate.net It is isotypic with the structure previously proposed for WI₄. acs.orgresearchgate.netresearchgate.net

The crystallographic data for these polymorphs are summarized in the table below.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| α-TeI₄ | Trigonal | P3̄m1 | 4.228(2) | 4.228(2) | 6.684(6) | 90 |

| β-TeI₄ | Orthorhombic | Pn2₁m | 6.888(2) | 14.539(3) | 16.753(4) | 90 |

| γ-TeI₄ | Monoclinic | P2₁/c | 11.199(4) | 13.599(4) | 22.158(6) | 98.10(3) |

| ε-TeI₄ | Tetragonal | I4₁/amd | 16.875(6) | 16.875(6) | 11.829(5) | 90 |

| ζ-TeI₄ | Triclinic | P1̄ | 7.9291(3) | 10.7695(4) | 10.8117(4) | 71.772(1) |

Data for α, β, γ, and ε polymorphs from Kniep et al. (2014). researchgate.netresearchgate.net Data for ζ-TeI₄ from Schneiderhan et al. (2020). acs.orgresearchgate.net

Structural Relationships and Derivations Among Polymorphs

The structures of the α, β, and γ polymorphs are considered to be derived from the ε form. wikipedia.org The crystal structures of the β, γ, and δ polymorphs contain discrete tetrameric molecules that are formed by an ordered distribution of tellurium atoms over one-quarter of the octahedral holes within nearly close-packed layers of iodine atoms. researchgate.netresearchgate.net The differences between these polymorphs arise from the different stacking sequences of these iodine layers. researchgate.net The ζ-polymorph, while also containing Te₄I₁₆ molecules, has a distinct packing arrangement compared to the other forms. acs.orgresearchgate.net The existence of these multiple forms highlights the subtle energetic balance that governs the solid-state structure of this compound. Phase transformations between these polymorphs can occur upon heating, with the metastable forms eventually converting to the most stable δ-TeI₄. researchgate.net

Phase Transition Studies

The various polymorphic forms of this compound can transform from one to another under specific conditions, a phenomenon known as phase transition. These transitions are crucial for understanding the stability and behavior of the different crystalline structures.

Heating the metastable polymorphs of TeI₄ induces phase transformations that proceed through discrete intermediate stages, ultimately leading to the most stable δ-TeI₄ form. researchgate.net For instance, a newly discovered ζ-TeI₄ phase can be transformed from the δ-TeI₄ polymorph under specific conditions, indicating a reversible transition is possible. researchgate.net The study of such reversible solid-state phase transitions, where a material can switch between two solid phases without undergoing a chemical reaction, is a significant area of materials science. nih.gov These transitions can be triggered by external stimuli like temperature. nih.gov

Among the known polymorphs of this compound, the δ-form is recognized as the only thermodynamically stable phase under normal conditions. wikipedia.orgresearchgate.net The other forms, including α, β, γ, and ε-TeI₄, are considered metastable. researchgate.net Metastable forms are kinetically stable under certain conditions but will eventually convert to the most stable form. nih.gov The relative stability of these polymorphs has been investigated, revealing a sequence of increasing metastability: γ → β → α → ε-TeI₄. researchgate.netresearchgate.net This indicates that the γ-form is the least metastable (closest in stability to the δ-form), while the ε-form is the most metastable. The existence of these metastable forms is often a result of kinetic effects during crystallization. researchgate.net

Advanced Crystallographic Investigations

The precise atomic arrangement within the different polymorphs of this compound has been determined through advanced crystallographic techniques. These methods provide detailed information about the crystal lattice, including the dimensions of the unit cell and the symmetry of the crystal structure.

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides detailed three-dimensional information about the atomic structure of a crystalline material. carleton.educreative-biostructure.com This method has been instrumental in elucidating the complex crystal structures of various TeI₄ polymorphs. researchgate.netresearchgate.net For example, the crystal structure of the ζ-TeI₄ polymorph was solved using single-crystal X-ray diffraction data. researchgate.net This analysis revealed that ζ-TeI₄ contains isolated tetrameric Te₄I₁₆ molecules where each tellurium atom is coordinated by six iodine atoms. researchgate.net The technique involves directing a beam of X-rays onto a single crystal and analyzing the resulting diffraction pattern to determine unit cell dimensions, bond lengths, and bond angles. carleton.eduuhu-ciqso.es

Powder X-ray diffraction (PXRD) is another essential technique used to characterize the crystalline forms of this compound. researchgate.netresearchgate.net Unlike SC-XRD, which requires a single, well-formed crystal, PXRD can be performed on a powdered sample containing many small crystallites. libretexts.org This method is particularly useful for identifying the different polymorphs present in a bulk sample and for studying phase transitions as a function of temperature or pressure. researchgate.net For example, powder X-ray diffraction analyses were used in conjunction with differential scanning calorimetry to establish the phase transition temperature of a related compound. researchgate.net

Through single-crystal and powder X-ray diffraction studies, the unit cell parameters and space groups for several polymorphs of this compound have been determined. researchgate.netresearchgate.net The unit cell is the basic repeating unit of a crystal lattice, and its parameters (the lengths of the cell edges and the angles between them) define the size and shape of the cell. The space group describes the symmetry of the crystal structure.

The known polymorphs of TeI₄ exhibit a range of crystal systems and space groups:

α-TeI₄ crystallizes in the trigonal system with space group P3̄m1. researchgate.netresearchgate.net It is isostructural with 2H-CdI₂ and features a random distribution of tellurium atoms. researchgate.net

β-TeI₄ has an orthorhombic crystal structure belonging to the space group Pn2₁m. researchgate.netresearchgate.net

γ-TeI₄ is monoclinic with the space group P2₁/c. researchgate.netresearchgate.net

δ-TeI₄ , the most stable form, shares structural relations with the β and γ forms. researchgate.net The crystal structures of β-, γ-, and δ-TeI₄ all contain discrete tetrameric molecules. researchgate.net

ε-TeI₄ possesses a tetragonal structure with the space group I4₁/amd. Its structure is based on a nearly cubic close packing of iodine atoms with tellurium atoms occupying one-quarter of the octahedral holes, leading to tetrameric molecules in a cubane-like arrangement. researchgate.net

ζ-TeI₄ , a more recently identified polymorph, is triclinic with the space group P1̄. researchgate.net

The crystallographic data for these polymorphs are summarized in the table below.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| α-TeI₄ | Trigonal | P3̄m1 | 4.228(2) | 4.228(2) | 6.684(6) | 90 | 90 | 120 | 0.5 |

| β-TeI₄ | Orthorhombic | Pn2₁m | 6.888(2) | 14.539(3) | 16.753(4) | 90 | 90 | 90 | 8 |

| γ-TeI₄ | Monoclinic | P2₁/c | 11.199(4) | 13.599(4) | 22.158(6) | 90 | 98.10(3) | 90 | 16 |

| ε-TeI₄ | Tetragonal | I4₁/amd | 16.875(6) | 16.875(6) | 11.829(5) | 90 | 90 | 90 | 16 |

| ζ-TeI₄ | Triclinic | P1̄ | 7.9291(3) | 10.7695(4) | 10.8117(4) | 85.668(1) | 71.772(1) | 71.559(1) | 4 |

Supramolecular Assembly and Non-Covalent Interactions

The solid-state structure of this compound and related compounds is significantly influenced by a variety of non-covalent interactions, which dictate the packing of molecules and the formation of extended supramolecular assemblies. rsc.orgresearchgate.net These interactions, primarily chalcogen bonds and halogen bonds, are crucial in crystal engineering, molecular recognition, and the design of materials with specific properties. mdpi.comresearchgate.net In tellurium iodide systems, tellurium can expand its coordination sphere by forming contacts with nearby atoms at distances shorter than the sum of their van der Waals radii but longer than a typical covalent bond. rsc.org Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are often employed to understand the nature of these interactions, including electron density topology and charge transfer mechanisms. rsc.orgresearchgate.net

A key interaction observed is the chalcogen bond, a non-covalent interaction where a Group 16 element, such as tellurium, acts as an electrophilic center (σ-hole donor) and interacts with a nucleophile. mdpi.comrsc.orgfu-berlin.de This is distinct from a halogen bond. In crystals containing both tellurium(IV) and iodide, Te···I interactions are frequently characterized as chalcogen bonds. rsc.org The strength of these Te···I interactions can vary significantly; shorter interaction distances of around 3.2 Å can have energies of 25.6 to 38.8 kcal mol⁻¹, indicating partial covalent character, while longer separations result in weaker interactions with energies of 3.1 to 7.0 kcal mol⁻¹. rsc.org The stereochemically active lone pair of electrons on the Te(IV) center often plays a crucial role, influencing the geometry of the resulting supramolecular frameworks, which can range from discrete zero-dimensional assemblies to complex 3D architectures. researchgate.netresearchgate.netnih.gov

Cation-Dependent Supramolecular Architectures

The supramolecular architecture of tellurium iodide compounds can be highly dependent on the nature of the counter-cation present in the crystal lattice. This is particularly evident in zero-dimensional tellurium iodide perovskite derivatives, which consist of [TeI₆]²⁻ octahedra charge-balanced by various cations. researchgate.netresearchgate.net The choice of cation can direct the assembly and influence the types of non-covalent interactions that dominate the structure.

For instance, studies on perovskite derivatives with the general formula (X-Py)₂[TeI₆] (where Py = pyridinium) show that different pyridinium (B92312) cations (X = H, Cl, Br, I) lead to distinct crystal packing and interactions. researchgate.net The presence of these cations, along with polyiodide species like I₂ or I₃⁻, results in robust halogen bonding networks that connect the [TeI₆]²⁻ octahedra. researchgate.netrsc.org The cation's structure and functional groups can also facilitate other non-covalent forces, such as hydrogen and carbon bonding, which become dominant in the absence of polyiodides and can affect the symmetry of the [TeI₆]²⁻ octahedra. researchgate.net

In more complex systems, larger cations can template the formation of unique supramolecular assemblies. For example, the reaction of tellurium tetrahalides with triphenylphosphine (B44618) can yield salts containing large, complex cations like {(Ph₃PO)₂H}⁺ and {C₄H₈TeI⁺}. researchgate.net The size and shape of these cations govern the packing arrangement, leading to the formation of discrete anionic clusters like [Te₂X₁₀]²⁻ (X = Cl, Br) or extended chains. researchgate.net The {C₄H₈TeI⁺} cations, for instance, can link into pairs through intermolecular contacts, which are then connected by weaker Te···I interactions to form an infinite chain. researchgate.net

| Cation | Associated Anion/Unit | Resulting Supramolecular Architecture | Reference |

|---|---|---|---|

| X-Pyridinium (X = H, Cl, Br, I) | [TeI₆]²⁻ and Polyiodides (I₂, I₃⁻) | Zero-dimensional perovskite derivatives with robust halogen bonding between octahedra and polyiodides. | researchgate.netresearchgate.net |

| {(Ph₃PO)₂H}⁺ | [Te₂Cl₁₀]²⁻, [Te₂Br₁₀]²⁻ | Isostructural compounds containing discrete dimeric anions with shared edges. | researchgate.net |

| {(Ph₃PO)₃(OH₃)}⁺ | [TeI₆]²⁻ | Structure built from discrete octahedral hexaiodotellurate anions. | researchgate.net |

| {C₄H₈TeI⁺} | [Te₂I₁₀]²⁻ or (TeI₃⁺)₂(I⁻)₄ | Cations form pairs linked by weak Te···I contacts into infinite chains. | researchgate.net |

Halogen Bonding in Tellurium Iodide Systems

Alongside chalcogen bonding, halogen bonding is a critical non-covalent interaction that directs the supramolecular assembly in tellurium iodide systems. mdpi.comrsc.org A halogen bond is an attractive interaction where a halogen atom acts as an electrophile (the "σ-hole" on the extension of a covalent bond) and interacts with a nucleophile. mdpi.comrsc.org In tellurium iodide compounds, this often manifests as I···I interactions. mdpi.com

Tellurium triiodide derivatives, for example, show a marked tendency to form one-dimensional supramolecular polymers through halogen bonds, where an equatorial iodine atom of one molecule interacts with an axial iodine atom of a neighboring molecule. mdpi.com These I···I interactions can be quite short, with distances significantly less than the sum of the van der Waals radii of two iodine atoms (ΣRvdW ≈ 3.96-4.2 Å). mdpi.com For example, a short I···I interaction of 3.337 Å has been observed in 2-biphenylyltellurium tri-iodide. mdpi.com

In the context of [TeI₆]²⁻ perovskite derivatives, halogen bonding is prevalent and robust. researchgate.netrsc.org These interactions occur between the iodide ligands of the [TeI₆]²⁻ octahedra and external polyiodide molecules (I₂ or I₃⁻) or between adjacent octahedra. researchgate.netresearchgate.net These contacts can be very strong, with I···I distances representing significant interpenetration of the van der Waals volumes (e.g., 83.7% of the summed vdW radii). rsc.org The geometry of these interactions can be "end-on" or "side-on," and they play a crucial role in reducing the material's bandgap and influencing the inner-sphere bonding of the tellurium halide unit. researchgate.netrsc.org The presence of I···I halogen bonding can combine with other interactions, such as N–H···I hydrogen bonds, to create complex layered structures. rsc.org

| Compound/System | Interaction Type | I···I Distance (Å) | Significance | Reference |

|---|---|---|---|---|

| 2-Biphenylyltellurium tri-iodide | Between equatorial and axial I atoms | 3.337 | Leads to 1D supramolecular polymers. | mdpi.com |

| (I-Py)₂[TeI₆] with I₂ | [TeI₆]²⁻···I₂ | 3.316 | Represents 83.7% of vdW radii sum; strong interaction. | rsc.org |

| (I-Py)₂[TeI₆] | [TeI₆]²⁻···[TeI₆]²⁻ | 3.582 | Halogen bonding between adjacent octahedra. | rsc.org |

| (Br-Py)₂[TeI₆] with I₃⁻ | [TeI₆]²⁻···I₃⁻ (end-on) | 3.630 | Connects anionic octahedra to polyiodide species. | rsc.org |

Chemical Reactivity and Coordination Chemistry of Tellurium Tetraiodide

Dissociation and Ionic Behavior

Tellurium tetraiodide demonstrates distinct dissociative and ionic properties in different physical states, which are fundamental to understanding its chemical nature.

In the vapor phase, this compound undergoes dissociation. wikipedia.org When heated, it decomposes into tellurium diiodide (TeI₂) and elemental iodine (I₂). wikipedia.orgrsc.org This equilibrium is a significant characteristic of its high-temperature chemistry. The reaction for this dissociation is:

TeI₄(g) ⇌ TeI₂(g) + I₂(g)

Studies measuring the total vapor pressure as a function of temperature have been used to analyze the thermodynamic functions of this decomposition. researchgate.net The extent of dissociation is temperature-dependent, with the total pressure in the system being a combination of the partial pressures of TeI₄, TeI₂, and I₂. researchgate.net Above 100°C, it readily dissociates, releasing iodine vapor. rsc.org

When molten, this compound behaves as an electrical conductor. wikipedia.orgacemap.info This conductivity is attributed to its dissociation into ions. wikipedia.orgacemap.info Specifically, it ionizes to form the triiodotelluronium(IV) cation (TeI₃⁺) and the iodide anion (I⁻). wikipedia.org

TeI₄(l) ⇌ TeI₃⁺ + I⁻

The existence of the TeI₃⁺ cation is well-established, and its salts, such as TeI₃AsF₆, have been synthesized and structurally characterized. researchgate.net In the TeI₃AsF₆ salt, the TeI₃⁺ cation exhibits a pyramidal geometry with approximate C₃ᵥ symmetry. researchgate.net

Reactions in Donor Solvents

The behavior of this compound in solution is heavily influenced by the nature of the solvent. In solvents with donor properties, TeI₄ often forms ionic species.

In donor solvents such as acetonitrile (B52724) (CH₃CN), this compound forms ionic complexes, which results in electrically conductive solutions. wikipedia.orgaston.ac.uk The solvent molecules displace an iodide ion from the coordination sphere of the tellurium atom, leading to the formation of a cationic complex and a free iodide anion. wikipedia.org The reaction with acetonitrile proceeds as follows:

TeI₄ + 2 CH₃CN → [(CH₃CN)₂TeI₃]⁺ + I⁻ wikipedia.org

This behavior highlights the ability of the tellurium center in TeI₄ to accept electron pairs from solvent molecules.

This compound reacts with water, undergoing hydrolysis. nih.gov It decomposes slowly in cold water and more rapidly in warm water. wikipedia.org The products of this hydrolysis reaction are tellurium dioxide (TeO₂) and hydrogen iodide (HI). wikipedia.orgnih.govthieme-connect.de

TeI₄(s) + 2 H₂O(l) → TeO₂(s) + 4 HI(aq)

Due to this reactivity with water, synthetic procedures involving this compound must often be carried out under anhydrous conditions to prevent its decomposition. thieme-connect.de

Lewis Acidity and Adduct Formation

This compound functions as a Lewis acid, accepting electron pairs from a variety of Lewis bases to form adducts. The tellurium(IV) center is electron-deficient and can expand its coordination sphere to accommodate additional ligands. This Lewis acidity is a key feature of its coordination chemistry. core.ac.uknsf.gov

TeI₄ can react with various donor molecules (Lewis bases) to form stable coordination compounds. For instance, its reactions with triphenylphosphine (B44618) (PPh₃) have been studied, leading to complex products and demonstrating the reactivity of the Te-I bond. researchgate.netnih.gov The reactions of tellurium tetrahalides, including TeI₄, with a range of N, P, O, S, and Se-centered Lewis bases have been investigated. oulu.fi These reactions can sometimes lead to reduction of the tellurium(IV) center, especially with the heavier halogens. oulu.fi In some cases, rather than simple adduct formation, the reaction can be more complex, involving solvent participation or redox processes. researchgate.netnih.gov For example, the reaction with triphenylphosphine in tetrahydrofuran (B95107) (THF) can lead to THF ring-opening and the formation of various ionic tellurium-containing species. researchgate.netnih.gov

The interaction of TeI₄ with other halides can lead to the formation of halotellurate(IV) anions. The addition of iodide salts to solutions of TeI₄ can produce the pentaiodotellurate(IV) ([TeI₅]⁻) and hexaiodotellurate(IV) ([TeI₆]²⁻) anions. wikipedia.orgresearchgate.net

Complexation with Chalcogen-Centered Ligands (e.g., Thioethers, Phosphine (B1218219) Chalcogenides)

The interaction of tellurium tetrahalides with chalcogen-centered Lewis bases, such as thioethers and phosphine chalcogenides, has been a subject of extensive investigation. oulu.fi While tellurium tetrachloride and tetrabromide readily form stable adducts with these ligands nih.govscispace.com, the reactivity of this compound is often more complex. The weaker Te-I bond and the greater ease of reduction of Te(IV) to Te(II) mean that reactions with strong donor ligands can lead to reductive elimination of iodine (I₂) rather than simple adduct formation. oulu.fi

For instance, the reaction of TeI₄ with certain carbene ligands results in the formation of a tellurium(II) diiodide adduct, demonstrating the reduction of the tellurium center. oulu.fiscispace.com Similarly, attempts to isolate simple adducts with some phosphine chalcogenide ligands have been reported as unsuccessful. researchgate.net

However, stable complexes with chalcogen-containing ligands can be synthesized. A notable example is the reaction of TeI₄ with the lithium salt of the methanediide ligand [C(Ph₂PS)₂]²⁻. This reaction yields the dimeric complex {TeI₂[C(Ph₂PS)₂]}₂, where the ligand coordinates to the tellurium center through both sulfur atoms and the central carbon atom. acs.org In donor solvents like acetonitrile, TeI₄ can also form ionic complexes, such as [(CH₃CN)₂TeI₃]⁺I⁻, which renders the solution electrically conductive. wikipedia.org

Structural and Spectroscopic Characterization of Adducts

The adducts and complexes of this compound have been characterized using a range of spectroscopic and structural methods, including X-ray crystallography, NMR spectroscopy (particularly ¹²⁵Te NMR), and vibrational (IR and Raman) spectroscopy. nih.gov The structures of these adducts are diverse. For example, the reaction between TeI₄ and triphenylphosphine in tetrahydrofuran (THF) leads to the formation of a salt containing the discrete, octahedrally coordinated hexaiodotellurate(IV) anion, [TeI₆]²⁻. researchgate.netacs.org

In the case of the dimeric complex {TeI₂[C(Ph₂PS)₂]}₂, X-ray analysis reveals a structure where two {TeI[C(Ph₂PS)₂]} units are linked by bridging iodide ligands. acs.org Each tellurium atom is in a distorted octahedral environment, with the tridentate ligand coordinated via its two sulfur atoms and the central carbon. The Te-C bond length in this complex is approximately 2.045 Å. acs.org The geometry of many Te(IV) adducts can be described as seesaw or distorted trigonal bipyramidal, which is attributed to the presence of a stereochemically active lone pair of electrons on the tellurium atom. acs.org

Table 1: Selected Structural Data for the this compound Adduct {TeI₂[C(Ph₂PS)₂]}₂ This table is based on data for the analogous bromo- and chloro-derivatives, with specific values for the iodo-complex cited from the text.

| Parameter | Value | Reference |

| Formula | {TeI₂[C(Ph₂PS)₂]}₂ | acs.org |

| Coordination Geometry | Distorted Octahedral | acs.org |

| Te-C Bond Length (Å) | 2.045(8) | acs.org |

| Te-S Bond Lengths (Å) | Varies | acs.org |

| Te-I (terminal) Bond Length (Å) | Shorter | acs.org |

| Te-I (bridging) Bond Length (Å) | Longer | acs.org |

Formation of Polyiodide Complexes

A significant feature of this compound chemistry is its ability to form a variety of polyiodide complexes. These are anionic species containing the [TeIₙ]⁽ⁿ⁻⁴⁾ core. When dissolved in hydriodic acid, TeI₄ forms the pentaiodotellurate(IV) ion, [TeI₅]⁻. wikipedia.org The most common and stable of these complex anions is the hexaiodotellurate(IV), [TeI₆]²⁻, which features a regular octahedral geometry around the central tellurium atom. This anion is found in salts with large cations, such as {(Ph₃PO)₃(OH₃)}²⁺, formed from the reaction of TeI₄ with triphenylphosphine. researchgate.netacs.org

Recent research has expanded the family of tellurium-iodide materials to include zero-dimensional perovskite derivatives. rsc.orgresearchgate.net These compounds consist of [TeI₆]²⁻ octahedra charge-balanced by organic cations, and their crystal structures are further stabilized by the inclusion of neutral I₂ or anionic I₃⁻ polyiodide species. rsc.orgresearchgate.net These polyiodides engage in halogen bonding with the [TeI₆]²⁻ octahedra, influencing the material's electronic properties. rsc.org More complex anions, such as the edge-sharing bioctahedral [Te₂I₁₀]²⁻, have also been structurally characterized. researchgate.netacs.org

Table 2: Examples of Polyiodide Complexes Derived from this compound

| Complex Ion | Example Compound/Context | Reference |

| [TeI₅]⁻ | Formed in hydriodic acid solution (H[TeI₅]) | wikipedia.org |

| [TeI₆]²⁻ | {(Ph₃PO)₃(OH₃)}₂[TeI₆] | researchgate.netacs.org |

| (HXPy)₂[TeI₆]·I₂ (X = H, Cl, I) | rsc.org | |

| [Te₂I₁₀]²⁻ | {C₄H₈TeI⁺}₂[Te₂I₁₀²⁻] | researchgate.netacs.org |

| Complex frameworks | {C₄H₈TeI⁺}₂(TeI₃⁺)₂(I⁻)₄ | acs.org |

Redox Chemistry and Catalytic Mechanisms

The redox chemistry of this compound is dominated by the Te(IV)/Te(II) couple. This redox activity is fundamental to its role as both an oxidizing agent and a component in catalytic systems.

This compound as an Oxidizing Agent in Organic Synthesis

Tellurium(IV) compounds, including TeI₄, can act as oxidizing agents. The oxidizing power of TeI₄ is evident in its reactions with certain reducing ligands. For example, its reaction with triphenylphosphine (PPh₃) does not simply yield an adduct but results in the oxidation of the phosphine to triphenylphosphine oxide (Ph₃PO) and the reduction of Te(IV) to Te(II) or even elemental tellurium. researchgate.netacs.org Similarly, the reaction with specific N-heterocyclic carbenes causes the reductive elimination of I₂ and the formation of a Te(II) complex, signifying the oxidation of the carbene ligand. oulu.fiscispace.com While these reactions demonstrate its oxidizing capacity, the use of TeI₄ as a general or selective oxidizing agent in broader organic synthesis is not as extensively documented as that of other tellurium reagents. utexas.edu

Catalytic Applications in Organic Transformations

Tellurium compounds are known to catalyze a variety of organic reactions, particularly oxidations. csic.es Tellurium tetrahalides like TeCl₄ and TeBr₄ have been successfully employed as catalysts in small quantities (e.g., 2 mol%) for transformations such as the O-glycosylation of glycals. researchgate.net While TeI₄ is commercially available as a potential catalyst heegermaterials.com, specific examples of its application in catalytic organic transformations are less common in the literature compared to its lighter halide analogs. Its greater propensity for reduction can sometimes complicate catalytic cycles.

Exploration of Tellurium(II)/Tellurium(IV) Redox Cycles

The catalytic potential of many tellurium compounds is rooted in the Te(II)/Te(IV) redox cycle. nih.govacs.orgnih.gov Mechanistic studies on related organotellurium catalysts have elucidated the fundamental steps of this process, which provides a framework for understanding the potential mechanisms involving TeI₄. A typical cycle involves:

Oxidation: A Te(II) species is oxidized by an external oxidant (e.g., H₂O₂) to a Te(IV) center. nih.govacs.org

Ligand Exchange: The Te(IV) species interacts with the substrate (e.g., a thiol), leading to ligand exchange at the tellurium center. nih.govacs.org

Reductive Elimination: The substrate is released in its oxidized form (e.g., as a disulfide), and the tellurium center is reduced from Te(IV) back to Te(II), thus closing the catalytic loop. nih.govacs.org

The feasibility of this cycle for systems beginning with TeI₄ is supported by key observations. The ready reduction of TeI₄ and its adducts to Te(II) complexes represents the reductive elimination step. oulu.finih.gov For instance, the spontaneous elimination of I₂ from TeI₄ adducts to give TeI₂ complexes is a well-documented process. oulu.fiscispace.com This ability to cycle between the +4 and +2 oxidation states is central to the redox chemistry of this compound.

Reactions with Organic and Organometallic Substrates

This compound serves as a versatile reagent in the realm of organic and organometallic chemistry, facilitating the synthesis of a variety of tellurium-containing compounds and participating in unique reaction pathways. Its reactivity is characterized by the electrophilicity of the tellurium center and the lability of the tellurium-iodine bonds.

Synthesis of Tellurium-Containing Organic Compounds

This compound is a key starting material for the creation of organotellurium compounds. These reactions often involve the reaction of TeI₄ with organometallic reagents or directly with organic substrates under specific conditions.

One notable application is in the synthesis of tetraaryl-tellurium(IV) compounds. These can be prepared through salt metathesis reactions between tellurium tetrachloride and aryl-lithium or Grignard reagents. However, these reactions can sometimes lead to lower yields due to the concurrent reductive elimination, which produces diaryl-tellurium(II) compounds and biphenyls. oulu.fi For instance, tetraphenyl-tellurium(IV) and tetra(p-tolyl)-tellurium(IV) have been synthesized from the corresponding aryl-lithium reagents and TeCl₄. oulu.fi

The reaction of tellurium tetrahalides with nitrogen-centered nucleophiles can also lead to the formation of tellurium(II) compounds through reduction. oulu.fi An example is the formation of tellurides like Te[N(SiMe₃)R]₂ from the reaction of TeCl₄ with lithium reagents. oulu.fi

Furthermore, this compound can be used to synthesize tellurated aromatic hydrocarbons. Treatment of a diaryl ditelluride with halogens can form compounds like ArTeI₃ and TeI₄Ar. ethernet.edu.et

The reaction of tellurium tetrahalides with triphenylphosphine in tetrahydrofuran has been shown to produce complex salts containing polytellurate anions. acs.org For example, the reaction with TeI₄ yields {(Ph₃PO)₃(OH₃)}₂[TeI₆]. acs.org This reaction also demonstrates the ability of the system to induce the ring-opening of the THF solvent, leading to the formation of organotellurium species like C₄H₈TeI₂. acs.org

Insertion Reactions (e.g., into Te-C bonds)

Information on the direct insertion of tellurium from this compound into Te-C bonds of other organotellurium compounds is not extensively detailed in the provided search results. However, related reactivity patterns offer insights into the potential for such transformations.

The chemistry of organotellurium compounds often involves dynamic equilibria and rearrangements. For instance, intramolecular HCl elimination from a bulky aryltellurium trichloride, Mes*TeCl₃, results in the formation of a new Te-C bond. oulu.fiscispace.com While not a direct insertion into a pre-existing Te-C bond, this demonstrates the facility of Te-C bond formation.

More broadly, the field of tellurium chemistry includes reactions where tellurium is inserted into metal-carbon bonds, although specific examples starting from TeI₄ are not explicitly provided. The general reactivity of tellurium compounds suggests that under appropriate conditions, such as with highly reactive organometallic species, insertion reactions could be a viable pathway.

Coordination with N-Heterocyclic Carbenes and Other Ligands

This compound readily reacts with various Lewis bases, including N-heterocyclic carbenes (NHCs), to form coordination complexes. These reactions are driven by the Lewis acidic nature of the Te(IV) center.

The reaction of this compound with 2,3-dihydro-1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene, an NHC, has been reported. oulu.fidokumen.pub This highlights the ability of NHCs to coordinate to the tellurium center. The coordination chemistry of tellurium with NHCs is an area of growing interest, with potential applications in catalysis and materials science. dokumen.pub

Dicationic tellurium analogues of NHCs have been synthesized, demonstrating the versatility of tellurium in forming novel heterocyclic structures. nih.gov In the Te(IV) oxidation state, a diamine can be used in a dehydrohalogenation coupling reaction with TeCl₄, and the resulting dicationic species can be stabilized by coordination with pyridine. nih.gov

Beyond NHCs, this compound forms adducts with a wide range of other ligands. For example, it reacts with donor solvents like acetonitrile to form ionic complexes such as [(CH₃CN)₂TeI₃]⁺I⁻, which renders the solution conductive. wikipedia.org Reactions with phosphine selenide (B1212193) ligands have also been explored. oulu.fi

Reactions in Ionic Liquids Leading to Tellurium-Rhenium Carbonyls

Ionic liquids (ILs) have emerged as effective media for the synthesis of novel inorganic clusters, including tellurium-rhenium carbonyl compounds from this compound. The reaction of TeI₄ with dirhenium decacarbonyl (Re₂(CO)₁₀) in different ionic liquids leads to a variety of structurally interesting products. rsc.orgrsc.org The nature and acidity of the ionic liquid play a crucial role in directing the reaction pathway and determining the final product. rsc.orgrsc.org

Key research findings in this area include the synthesis of several novel tellurium-rhenium carbonyls:

[TeI₂Re(CO)₅][AlCl₄] (1) is formed in a 1:1 mixture of [BMIm]Cl (1-butyl-3-methylimidazolium chloride) and AlCl₃. This compound contains a [TeI₂Re(CO)₅]⁺ cation. rsc.orgrsc.org

[BMIm][Te₂I₄(μ-I)₂Re(CO)₄] (2) is produced when the ratio of [BMIm]Cl to AlCl₃ is increased to 1:2. This product features the anion [Te₂I₄(μ-I)₂Re(CO)₄]⁻. rsc.orgrsc.org

{Te₃I₂(μ-I)₃(μ₃-I)}Re(CO)₃ (3) is obtained at a [BMIm]Cl to AlCl₃ ratio of 1:3. This complex contains a Te₃I₃ ring with a μ₃-coordinating iodine atom. rsc.orgrsc.org

[BMIm][(Te₂)₃{Re(CO)₃}₂{Re(CO)₄}₃] (4) is synthesized in [BMIm][OTf] (1-butyl-3-methylimidazolium triflate). Its anion, [(Te₂)₃{Re(CO)₃}₂{Re(CO)₄}₃]⁻, has a complex cage-like structure. rsc.orgrsc.org

These compounds have been characterized using single-crystal X-ray diffraction, energy-dispersive X-ray (EDX) analysis, thermogravimetry, and infrared spectroscopy. rsc.orgrsc.org The synthesis in ionic liquids provides a versatile route to reactive metal carbonyl compounds that are sensitive to air and moisture. rsc.org

Spectroscopic and Computational Characterization of Tellurium Tetraiodide

Spectroscopic Techniques and Analyses

A range of spectroscopic methods has been employed to characterize TeI₄ and its related complexes, providing insights into its electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹²⁵Te NMR, ³¹P NMR)

NMR spectroscopy is a powerful tool for studying tellurium-containing compounds. ¹²⁵Te NMR is particularly informative due to the wide chemical shift range of the tellurium nucleus, which spans approximately -1400 to +3400 ppm. northwestern.eduhuji.ac.il

¹²⁵Te NMR: The ¹²⁵Te isotope is the nucleus of choice for tellurium NMR studies over ¹²³Te because of its higher natural abundance (7.07% vs. 0.89%) and greater sensitivity, which results in sharper signals. huji.ac.il The chemical shift of ¹²⁵Te is highly sensitive to the coordination environment and oxidation state of the tellurium atom. For instance, solid-state ¹²⁵Te NMR studies have been performed on various inorganic tellurium compounds, including tellurium tetrachloride (TeCl₄), a related tetrahalide. rsc.org Theoretical studies using relativistic Density Functional Theory (DFT) have become crucial for accurately calculating and interpreting ¹²⁵Te NMR chemical shifts, as both electron correlation and relativistic effects play a significant role. umanitoba.ca A study of halogeno-complexes of tellurium(IV) noted that obtaining consistent results for chemical shifts could be complicated by the presence of the lone pair of electrons on the tellurium atom. dur.ac.uk In reactions involving Li₂[C(Ph₂PS)₂] and TeI₄, the resulting complex {TeI₂[C(Ph₂PS)₂]}₂ shows a ¹²⁵Te NMR signal as a 1:2:1 triplet in the range of 955–985 ppm. acs.org

³¹P NMR: ³¹P NMR spectroscopy is utilized when TeI₄ forms adducts with phosphorus-containing ligands. The reaction of TeI₄ with phosphine (B1218219) ligands can be monitored to identify the resulting products. For example, the reaction between TeI₄ and triphenylphosphine (B44618) (PPh₃) can lead to various products, including those resulting from the ring-opening of solvents like tetrahydrofuran (B95107) (THF). researchgate.net In studies of tellurium(IV) complexes with dithiophosphinates, ³¹P NMR is a key characterization technique. The formation of adducts between TeI₄ and phosphine chalcogenides has also been investigated, with ³¹P NMR used to characterize the resulting species. uoa.gr

Below is a table summarizing key properties of tellurium isotopes relevant to NMR spectroscopy.

| Property | ¹²⁵Te | ¹²³Te |

| Nuclear Spin (I) | 1/2 | 1/2 |

| Natural Abundance (%) | 7.07 | 0.89 |

| Relative Sensitivity | 3.15 x 10⁻² | 1.8 x 10⁻² |

| Absolute Sensitivity | 2.2 x 10⁻³ | 1.56 x 10⁻⁴ |

| Chemical Shift Range | ~5800 ppm | ~5800 ppm |

| Reference Compound | Me₂Te | Me₂Te |

Data sourced from northwestern.eduhuji.ac.il.

Raman Spectroscopy

Raman spectroscopy probes the vibrational modes of a molecule and is used to gain structural information. The Raman spectra of solid tellurium tetrahalides have been studied to understand their structures. rsc.org For the related hexaiodotellurate(IV) anion, [TeI₆]²⁻, which can be formed from TeI₄, Raman spectroscopy identifies characteristic vibrational modes. wikiwand.com In a study of the double perovskite Cs₂TeI₆, synthesized from TeI₄, the Raman spectrum revealed four distinct bands below 150 cm⁻¹, corresponding to Te-I stretching and I-Te-I bending modes. aps.org These experimental findings are often compared with computationally simulated spectra to confirm vibrational assignments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly in the far-infrared region (approx. 400–10 cm⁻¹), is essential for studying the low-frequency vibrations typical of bonds involving heavy atoms like tellurium and iodine. libretexts.orgwikipedia.org The far-IR spectra of solid tellurium tetrahalides provide valuable data on their molecular structure and bonding. rsc.orgkisti.re.kr Similar to Raman spectroscopy, the IR spectra of related species like the [TeI₆]²⁻ anion show vibrations corresponding to Te-I stretching and I-Te-I bending. aps.org These low-frequency modes are sensitive to the geometry and coordination around the central tellurium atom.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy provides information about electronic transitions within a molecule. Direct UV-Vis absorption spectra for TeI₄ are not extensively documented in the surveyed literature. However, UV-Vis spectroscopy has been used to determine the concentration of Te(IV) in solutions. This method involves the formation of a colored association complex with sodium tungstate (B81510) and nile blue, which is then measured at a specific wavelength, such as 580 nm. omicsonline.org In the gas phase, tellurium iodide species are utilized in high-pressure discharge lamps, where their spectral output in the UV region is of interest, though this relates to atomic emission from dissociated species rather than the molecular absorption of TeI₄. google.com Studies on solutions containing various polytelluride anions, which can form from tellurium compounds, show distinct absorption maxima in the visible and UV regions, such as bands at 376 nm and 530 nm for (Te₃)²⁻ and (Te₄)²⁻, respectively. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For tellurium tetraiodide (TeI₄), the purity of a synthesized sample can be verified by comparing the experimental elemental composition with the theoretical values. Methods for synthesizing TeI₄ include the direct reaction of tellurium and iodine under vacuum conditions. google.com Following synthesis, techniques like Energy-Dispersive X-ray Spectroscopy (EDX) can be used to identify the elements present in the product and its derivatives. aps.org

The theoretical elemental composition of TeI₄ can be calculated from its molar mass (635.22 g/mol ). nih.gov

| Element | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Percentage (%) |

| Tellurium (Te) | 127.60 | 1 | 127.60 | 20.09 |

| Iodine (I) | 126.90 | 4 | 507.60 | 79.91 |

| Total | 635.20 | 100.00 |

Computational Chemistry and Theoretical Studies

Computational chemistry provides deep insights into the molecular properties of TeI₄ that can be difficult to probe experimentally. researchgate.net Theoretical studies have been crucial in understanding its geometry, stability, and bonding, especially considering the significant impact of relativistic effects for a heavy element like tellurium.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been used to study the molecular structure of tellurium halides. For a monomeric TeI₄ molecule in the gas phase, a C₃ᵥ symmetry is predicted, which is different from the see-saw (C₂ᵥ) geometry of the lighter TeCl₄ and TeBr₄. acs.org However, computational studies also suggest that monomeric TeI₄ is unlikely to be stable. acs.org

A critical aspect of these calculations is the inclusion of spin-orbit coupling (SOC), a relativistic effect that is substantial for heavy elements. acs.org Studies have shown that computational methods like the PBE0 functional that include SOC provide results, such as Te-I bond lengths, that are in better agreement with experimental data where available. In contrast, other methods like B3LYP may incorrectly predict the molecular structure, while MP2 tends to underestimate Te-X bond lengths. acs.org

In the solid state, TeI₄ exists as a tetrameric molecule, (TeI₄)₄. wikiwand.com In this structure, each tellurium atom is octahedrally coordinated by six iodine atoms, with the octahedra sharing edges. This complex solid-state arrangement is different from that of TeCl₄ and TeBr₄. wikiwand.com

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of this compound (TeI₄), providing valuable insights into its structure, stability, and electronic nature. fiveable.mearxiv.orgbohrium.comcdnsciencepub.com These theoretical calculations complement experimental findings and offer a deeper understanding of this complex inorganic compound.

Geometry Optimization and Stability Predictions

DFT calculations are instrumental in predicting the most stable geometric arrangements of atoms within a molecule by minimizing its potential energy. fiveable.mearxiv.org For this compound, geometry optimization studies have been crucial in understanding the structures of its various polymorphs. researchgate.net These calculations help in refining experimentally determined structures and predicting the relative stabilities of different crystalline forms. researchgate.netarxiv.org

Theoretical investigations have explored the molecular properties of TeI₄, including the impact of spin-orbit coupling (SOC) on its geometry. researchgate.net It has been shown that including SOC in DFT calculations leads to an elongation of the Te-I bond, bringing the calculated values into better agreement with experimental data. researchgate.net Some studies have suggested that, based on thermochemical energy and optimized molecular structure, the isolated TeI₄ molecule may be unstable. researchgate.net

Electronic Structure and Bonding Analysis (e.g., Hypervalency, Natural Bond Orbital Analysis, Electron Localization Functions)

The concept of hypervalency, where a main group element appears to have more than eight valence electrons, is central to understanding the bonding in this compound. nih.govscispace.com DFT calculations, particularly through Natural Bond Orbital (NBO) analysis, provide a framework for analyzing the electronic structure and the nature of the chemical bonds. researchgate.netnih.govstackexchange.com

NBO analysis in tellurium compounds helps to elucidate the donor-acceptor interactions that contribute to their stability. researchgate.net For instance, the interaction between the lone pair orbitals of iodine and the antibonding orbitals of the Te-I bonds is a key factor. researchgate.net This type of analysis has been used to understand the nature of Te···I non-covalent interactions, which can have partial covalent character and are more accurately described as chalcogen bonds rather than halogen bonds. rsc.orgresearchgate.net The strength of these interactions can be significant, with interaction energies suggesting a degree of covalent character, a finding supported by NBO analysis. rsc.orgresearchgate.net These interactions play a crucial role in the supramolecular aggregation of TeI₄ in the solid state. rsc.orgresearchgate.net

Structural Relationships and Polymorph Comparison

This compound is known to exist in several polymorphic forms (α, β, γ, δ, ε, and ζ). researchgate.netwikipedia.org DFT calculations have been employed to compare these polymorphs and understand their structural relationships. researchgate.net The various polymorphs are composed of tetrameric molecules. wikipedia.org The δ form is the most thermodynamically stable. wikipedia.org

The crystal structures of the β, γ, and δ forms contain discrete tetrameric molecules, which can be described as "(TeI₄)₂(TeI₃⁺I⁻)₂". researchgate.net In contrast, the ε form has a cubane-like arrangement of "(TeI₃⁺I⁻)₄" tetramers. researchgate.net A more recently discovered ζ-TeI₄ polymorph also contains isolated tetrameric Te₄I₁₆ molecules where the tellurium atoms are octahedrally coordinated by six iodine atoms. researchgate.net DFT calculations help to rationalize the observed sequence of metastability among the polymorphs. researchgate.net

| Polymorph | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| α-TeI₄ | Trigonal | P3̄m1 | Isotype of 2H-CdI₂ structure with random Te distribution. researchgate.net |

| β-TeI₄ | Orthorhombic | Pn2₁m | Discrete tetrameric molecules "(TeI₄)₂(TeI₃⁺I⁻)₂". researchgate.net |

| γ-TeI₄ | Monoclinic | P2₁/c | Discrete tetrameric molecules "(TeI₄)₂(TeI₃⁺I⁻)₂". researchgate.net |

| δ-TeI₄ | - | - | Most thermodynamically stable form. wikipedia.org |

| ε-TeI₄ | Tetragonal | I4₁/amd | Cubane-like tetrameric molecules "(TeI₃⁺I⁻)₄". researchgate.net |

| ζ-TeI₄ | Triclinic | P1̄ | Isolated tetrameric Te₄I₁₆ molecules. researchgate.net |

Band Structure Analysis and Electronic Properties

The electronic properties of this compound, particularly its semiconducting nature, can be elucidated through band structure analysis derived from computational methods.

Semiconductor Properties and Bandgap Prediction

This compound is a p-type semiconductor. opticsjournal.net Theoretical calculations, including DFT, are used to predict the bandgap of tellurium-containing materials. worldscientific.comiaamonline.orgaliyuncs.com The band structure of elemental tellurium, a related material, has been investigated using methods like the orthogonalized plane-wave procedure, which provides results in good agreement with experimental data. aps.org For tellurium-based compounds, the bandgap can be influenced by factors such as crystal structure and the presence of dopants. worldscientific.comcsic.essemanticscholar.org Theoretical predictions for 2D tellurium structures show band gaps in the range of 0.951–1.512 eV. nih.gov

Influence of Non-Covalent Interactions on Electronic Properties

Non-covalent interactions (NCIs) within the crystal structure of tellurium compounds can significantly influence their electronic properties. rsc.org DFT-based methods are employed to quantify and categorize these interactions and to understand their effect on the material's band structure. rsc.org

Studies on halotellurate(IV) compounds have shown that NCIs can tune the band gap energies. rsc.org The type and strength of these interactions affect the Te-X (where X is a halogen) bonding and atomic orbital hybridization. rsc.org For instance, in [TeCl₆]²⁻ systems, the band gap energy tends to decrease with increasing NCI strength, while the opposite trend is observed for [TeBr₆]²⁻ compounds. rsc.org These findings highlight the importance of considering the entire crystal packing and intermolecular forces when predicting the electronic properties of this compound and related materials.

Thermodynamic Studies of Thermal Decomposition and Sublimation

The thermodynamic properties of this compound (TeI₄), particularly its behavior upon heating, have been the subject of detailed investigation due to its role as a precursor in chemical vapor deposition technologies. Studies combining vapor pressure measurements with thermodynamic calculations have provided insight into its sublimation and thermal decomposition processes.

The sublimation of solid this compound has been characterized using various methods, including the torsion-effusion method. The temperature dependence of the total vapor pressure for TeI₄ was determined to follow the equation: log{p (kPa)} = (10.33 ± 0.40) − (4654 ± 150)/T (K). researchgate.net

Further studies using a flow method to measure vapor pressure, combined with earlier tensimetric data, have been used to evaluate the fundamental thermodynamic functions of TeI₄. researchgate.net The enthalpy of sublimation (ΔsubH) for this compound was reported as 95.1 kJ/mol over a temperature range of 420 K to 480 K. nist.gov This value is critical for controlling the deposition processes in which TeI₄ is used.

Table 1: Thermodynamic Data for the Sublimation of this compound| Thermodynamic Parameter | Value | Temperature Range (K) | Reference |

|---|---|---|---|

| Enthalpy of Sublimation (ΔsubH) | 95.1 kJ/mol | 420 - 480 | nist.gov |

Thermal decomposition studies indicate that solid this compound is unstable at higher temperatures. In the temperature range of 490–520 K, significant disproportionation occurs, where the total pressure of the system exceeds the vapor pressure contributed by TeI₄ alone. researchgate.net The primary decomposition reaction involves the breakdown of solid TeI₄ into solid tellurium (Te) and gaseous iodine (I₂). researchgate.net Additionally, a minor contribution from gaseous tellurium diiodide (TeI₂) has been identified through gas-phase electron diffraction and mass spectrometry. researchgate.net The accumulation of metallic tellurium in the solid phase becomes significant, and it begins to vaporize at temperatures above approximately 670 K, predominantly as Te₂ molecules. researchgate.net The complex relationship between temperature and the total pressure in the TeI₄ system reveals the interplay between sublimation and decomposition. researchgate.net

Hybridization Theory and Molecular Orbital Analysis (e.g., sp3d Hybridization)

The electronic structure and bonding in this compound can be described using both localized bonding theories, such as hybridization, and delocalized approaches like molecular orbital (MO) theory. The description varies significantly between the gaseous monomer and the complex solid-state structure.

For a discrete, gaseous TeI₄ molecule, Valence Shell Electron Pair Repulsion (VSEPR) theory predicts a structure based on five electron domains around the central tellurium atom. These domains consist of four bonding pairs (from the four Te-I bonds) and one lone pair of electrons. This arrangement (AX₄E₁) leads to a trigonal bipyramidal electron geometry. To accommodate these five electron domains, the central tellurium atom is described as undergoing sp³d hybridization . quora.com The resulting molecular geometry is a see-saw shape, where the lone pair occupies an equatorial position to minimize electron-electron repulsion. This structure is analogous to other tellurium tetrahalides like TeF₄ and TeCl₄, whose see-saw geometries have been confirmed by gas-phase electron diffraction and computational methods. researchgate.net

In the solid state, however, this compound adopts a more complex structure, existing as a tetrameric molecular unit, (TeI₄)₄. oup.com This structure features three distinct types of iodine atoms: terminal, bridging, and pyramidal (or triply bridging). oup.com This intricate arrangement necessitates a more nuanced view of the bonding and hybridization. Nuclear Quadrupole Resonance (NQR) studies have been instrumental in probing the electronic environment of the iodine atoms in this tetramer. oup.comresearchgate.net These studies suggest that the bonding cannot be described by a single hybridization model. For instance, an sp³ hybridization model has been proposed for the pyramidal iodine atoms to account for their observed quadrupole coupling constants. oup.com The bonding in the tetramer involves a combination of two-center-two-electron bonds for the terminal iodines and more complex multi-center bonding for the bridging and pyramidal iodines, reflecting the hypervalent nature of the tellurium centers.